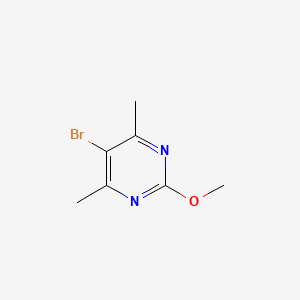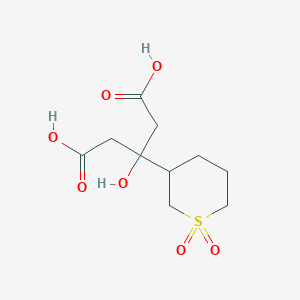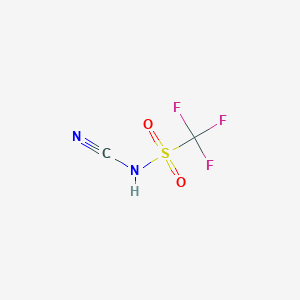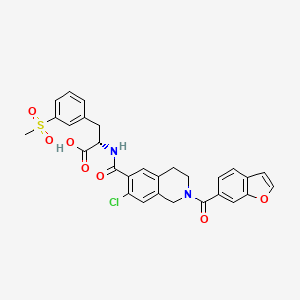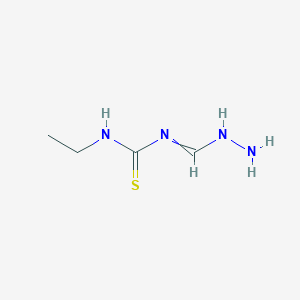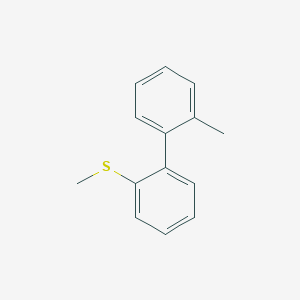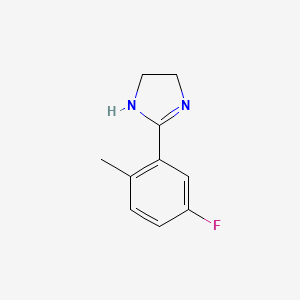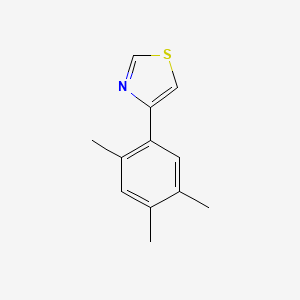![molecular formula C18H12FN B13423360 11-fluoro-7-methylbenzo[c]acridine CAS No. 439-25-8](/img/structure/B13423360.png)
11-fluoro-7-methylbenzo[c]acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Fluoro-7-methylbenzo[c]acridine is a chemical compound with the molecular formula C18H12FN. It belongs to the class of acridine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 11-fluoro-7-methylbenzo[c]acridine typically involves multi-step organic reactions. One common synthetic route includes the fluorination of 7-methylbenzo[c]acridine using a fluorinating agent under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity .
Analyse Des Réactions Chimiques
11-Fluoro-7-methylbenzo[c]acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Applications De Recherche Scientifique
11-Fluoro-7-methylbenzo[c]acridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 11-fluoro-7-methylbenzo[c]acridine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. It may also inhibit enzymes involved in DNA replication and repair, leading to cytotoxic effects on cancer cells .
Comparaison Avec Des Composés Similaires
11-Fluoro-7-methylbenzo[c]acridine can be compared with other acridine derivatives such as:
Acridine Orange: Known for its use as a fluorescent dye and antimicrobial agent.
Amsacrine: An anticancer drug that intercalates into DNA and inhibits topoisomerase II.
Proflavine: An antiseptic and antibacterial agent used in wound care.
The uniqueness of this compound lies in its specific fluorine and methyl substitutions, which may confer distinct biological activities and chemical properties compared to other acridine derivatives.
Propriétés
Numéro CAS |
439-25-8 |
|---|---|
Formule moléculaire |
C18H12FN |
Poids moléculaire |
261.3 g/mol |
Nom IUPAC |
11-fluoro-7-methylbenzo[c]acridine |
InChI |
InChI=1S/C18H12FN/c1-11-13-7-4-8-16(19)18(13)20-17-14(11)10-9-12-5-2-3-6-15(12)17/h2-10H,1H3 |
Clé InChI |
BYAVSYPENIKIBV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC=C(C2=NC3=C1C=CC4=CC=CC=C43)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile Dihydrochloride](/img/structure/B13423278.png)

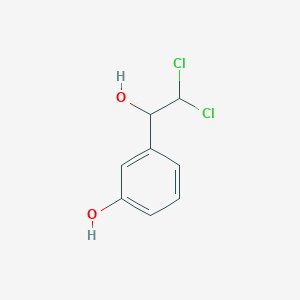
![1-O-(2-hydroxyethyl) 10-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] decanedioate](/img/structure/B13423290.png)
